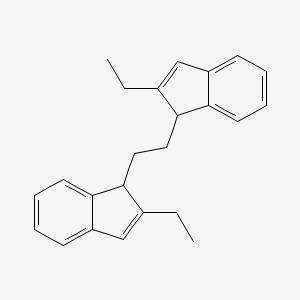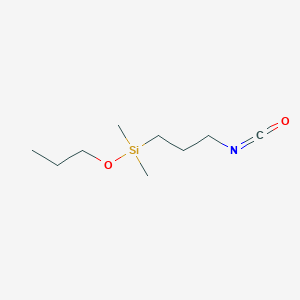![molecular formula C9H7N5S2 B12556707 6-Anilino[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-3(2H)-thione CAS No. 143264-35-1](/img/structure/B12556707.png)
6-Anilino[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-3(2H)-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Anilino[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-3(2H)-thione is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a triazole ring fused with a thiadiazole ring, and an aniline group attached to the triazole ring. The presence of these functional groups imparts a range of biological activities to the compound, making it a valuable candidate for drug development and other scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Anilino[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-3(2H)-thione typically involves multistep reactions starting from readily available precursors. One common synthetic route involves the cyclization of thiosemicarbazide with an appropriate hydrazine derivative, followed by the introduction of the aniline group. The key steps in the synthesis include:
Formation of the Triazole Ring: This is achieved by reacting thiosemicarbazide with a hydrazine derivative under acidic conditions.
Cyclization to Form the Thiadiazole Ring: The intermediate product is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3).
Introduction of the Aniline Group: The final step involves the nucleophilic substitution of the aniline group onto the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
6-Anilino[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-3(2H)-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a dihydrothiadiazole derivative.
Substitution: The aniline group can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Electrophilic reagents like nitric acid (HNO3) for nitration or bromine (Br2) for halogenation.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydrothiadiazole derivatives.
Substitution: Nitrated or halogenated derivatives of the aniline group.
Aplicaciones Científicas De Investigación
6-Anilino[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-3(2H)-thione has a wide range of applications in scientific research:
Medicinal Chemistry: The compound exhibits antimicrobial, antifungal, and anticancer activities.
Industry: The compound is explored for its potential use in agrochemicals as a fungicide.
Mecanismo De Acción
The mechanism of action of 6-Anilino[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-3(2H)-thione involves its interaction with specific molecular targets and pathways:
Antimicrobial Activity: The compound disrupts the integrity of microbial cell membranes, leading to cell lysis and death.
Enzyme Inhibition: It acts as a competitive inhibitor of the urease enzyme, preventing the hydrolysis of urea and thereby inhibiting the growth of urease-positive microorganisms.
Anticancer Activity: The compound induces apoptosis in cancer cells by interacting with specific cellular pathways and proteins involved in cell cycle regulation.
Comparación Con Compuestos Similares
6-Anilino[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-3(2H)-thione can be compared with other similar compounds in terms of structure and biological activity:
Propiedades
Número CAS |
143264-35-1 |
|---|---|
Fórmula molecular |
C9H7N5S2 |
Peso molecular |
249.3 g/mol |
Nombre IUPAC |
6-anilino-2H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-3-thione |
InChI |
InChI=1S/C9H7N5S2/c15-8-11-12-9-14(8)13-7(16-9)10-6-4-2-1-3-5-6/h1-5H,(H,10,13)(H,11,15) |
Clave InChI |
RXSMXJJUFJAKAF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NC2=NN3C(=S)NN=C3S2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


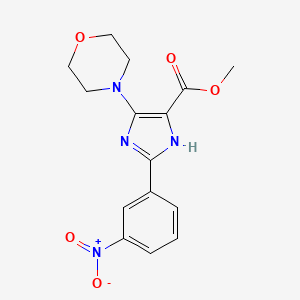
![Benzonitrile, 4,4'-[1,4-naphthalenediylbis(oxy)]bis-](/img/structure/B12556634.png)
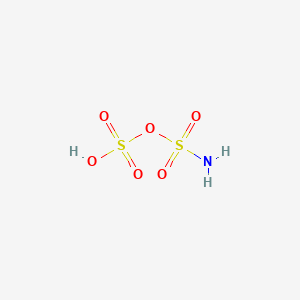

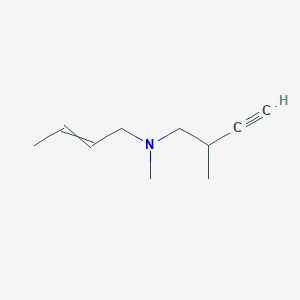
![2-{[2-(Trimethoxysilyl)ethyl]disulfanyl}-1,3-benzothiazole](/img/structure/B12556648.png)
![{5-[(3,5-Dichlorophenyl)sulfanyl]-4-(1-methylethyl)-1-(thiophen-2-ylmethyl)-1h-imidazol-2-yl}methanol](/img/structure/B12556650.png)


![N-(3,4-Dimethylphenyl)-N-(4-methylphenyl)[1,1'-biphenyl]-4-amine](/img/structure/B12556678.png)
![4-[(4-Hydroxyphenyl)methylidene]-1-methylpyrrolidine-2,3-dione](/img/structure/B12556684.png)

